molecular formula C48H44N6O6 B107554 Tritylolmesartan medoxomil CAS No. 144690-92-6

Tritylolmesartan medoxomil

Cat. No. B107554
Key on ui cas rn: 144690-92-6
M. Wt: 800.9 g/mol
InChI Key: IJOPLMOXIPGJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08048904B2

Procedure details

4-(1-Hydroxy-1-methylethyl)-2-Propyl-1H-imidazole-5-carboxylic acid ethyl ester (100 g), N-(triphenylmethyl)-5 (4′-bromomethylbiphenyl-2-yl)tetrazole (250 g), potassium carbonate (170 g) & tetra butyl ammonium bromide (15 g) in acetone (2.5 L) were refluxed for 15 hours. The reaction mass was cooled & filtered to remove the salts. Salts were washed with acetone (300 ml). Acetone from combine the filtrate & washings was distilled. The residue obtained was refluxed with acetonitrile (500 ml). The reaction mass was cooled, filtered & solid after filtration was dissolved in Isopropyl alcohol (1500 ml). Separately prepared solution of potassium hydroxide (180 g) in IPA (2.0 L) was added to above solution at room temperature. Reaction was stirred for 3 hrs at 30-40° C. Isopropyl alcohol was distilled under reduced pressure. Brine (1.0 L) & ethyl acetate (2.0 L) was added to the residue. After layer separation aqueous layer was extracted with ethyl acetate (3×1000 ml). Combined ethyl acetate layer was washed with sodium bicarbonate solution (2×2.0 L) & dried (Na2SO4). Ethyl acetate was distilled completely under reduced pressure. Acetone (4.0 L) was added to the residue & heated to reflux; the solution obtained was added to suspension of potassium carbonate (50 g), potassium iodide (15 g) & 4-chloromethyl-5-methyl-1,3-dioxol-2-one (75 g) in acetone (1500 ml) at reflux temperature. Reaction mass was refluxed for 2-6 hrs. After competition of reaction, the reaction mass was filtered & the acetone was distilled from combined mother liquor. The residue obtained was dissolved in toluene (2.5 L) toluene layer was washed with brine (3×750 ml) Toluene was removed under reduced pressure. Methanol (1.5 L) was added to the residue and stirred at 35° C. for 2 hr. Reaction mass was cooled to 0° C., filtered, washed with (2×500 ml) chilled methanol & dried to get pure Trityl Olmesartan Medoxomil (200 g)
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
170 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
catalyst
Reaction Step Three
Quantity
2.5 L
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:10][C:9]([CH2:11][CH2:12][CH3:13])=[N:8][C:7]=1[C:14]([OH:17])([CH3:16])[CH3:15])=[O:5])[CH3:2].[C:18]1([C:24]([C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)([C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)[N:25]2[C:29]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=3[C:36]3[CH:41]=[CH:40][C:39]([CH2:42]Br)=[CH:38][CH:37]=3)=[N:28][N:27]=[N:26]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].ClCC1[O:67][C:68](=[O:72])[O:69][C:70]=1[CH3:71]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CC(C)=O.C1(C)C=CC=CC=1.C(#N)C>[CH3:13][CH2:12][CH2:11][C:9]1[N:10]([CH2:42][C:39]2[CH:38]=[CH:37][C:36]([C:31]3[C:30]([C:29]4[N:25]([C:24]([C:50]5[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=5)([C:44]5[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=5)[C:18]5[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=5)[N:26]=[N:27][N:28]=4)=[CH:35][CH:34]=[CH:33][CH:32]=3)=[CH:41][CH:40]=2)[C:6]([C:4]([O:3][CH2:1][C:2]2[O:67][C:68](=[O:72])[O:69][C:70]=2[CH3:71])=[O:5])=[C:7]([C:14]([OH:17])([CH3:15])[CH3:16])[N:8]=1 |f:2.3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
2.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(N1)CCC)C(C)(C)O
Name
Quantity
250 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1N=NN=C1C1=C(C=CC=C1)C1=CC=C(C=C1)CBr)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
170 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
2.5 L
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
75 g
Type
reactant
Smiles
ClCC=1OC(OC1C)=O
Name
Quantity
1500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hrs at 30-40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the salts
WASH
Type
WASH
Details
Salts were washed with acetone (300 ml)
DISTILLATION
Type
DISTILLATION
Details
Acetone from combine the filtrate & washings was distilled
CUSTOM
Type
CUSTOM
Details
The residue obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
solid after filtration
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in Isopropyl alcohol (1500 ml)
ADDITION
Type
ADDITION
Details
Separately prepared solution of potassium hydroxide (180 g) in IPA (2.0 L) was added to above solution at room temperature
CUSTOM
Type
CUSTOM
Details
Reaction
DISTILLATION
Type
DISTILLATION
Details
Isopropyl alcohol was distilled under reduced pressure
ADDITION
Type
ADDITION
Details
Brine (1.0 L) & ethyl acetate (2.0 L) was added to the residue
CUSTOM
Type
CUSTOM
Details
After layer separation aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×1000 ml)
WASH
Type
WASH
Details
Combined ethyl acetate layer was washed with sodium bicarbonate solution (2×2.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was distilled completely under reduced pressure
ADDITION
Type
ADDITION
Details
Acetone (4.0 L) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
the solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2-6 hrs
Duration
4 (± 2) h
CUSTOM
Type
CUSTOM
Details
After competition of reaction
FILTRATION
Type
FILTRATION
Details
the reaction mass was filtered
DISTILLATION
Type
DISTILLATION
Details
the acetone was distilled
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
was washed with brine (3×750 ml) Toluene
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (1.5 L) was added to the residue
STIRRING
Type
STIRRING
Details
stirred at 35° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with (2×500 ml)
TEMPERATURE
Type
TEMPERATURE
Details
chilled methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.